7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-(2-ethoxyethyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O3/c1-4-32-14-13-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-9-11-28(12-10-27)17-8-6-5-7-16(17)23/h5-8H,4,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXPQYNYOQUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
This compound is a derivative of purine and incorporates a piperazine moiety, which is often associated with various pharmacological effects. The structural features suggest potential interactions with multiple biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Ethoxyethyl group | Enhances solubility and bioavailability |
| Piperazine ring | Known for diverse pharmacological properties |
| Purine base | Implicated in nucleic acid metabolism |
Anticancer Properties
Research has indicated that Mannich bases, including this compound, can exhibit anticancer activity . A study highlighted that certain Mannich bases demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was attributed to the ability of these compounds to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .
Antimicrobial Activity
Mannich bases have also been investigated for their antimicrobial properties . The compound's structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways. For instance, derivatives of piperazine have shown effectiveness against various bacteria and fungi .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The ability to inhibit key enzymes such as topoisomerases involved in DNA replication.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the piperazine component, which may influence neuropharmacological activities .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies revealed that the compound displayed IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : A study assessing the antimicrobial efficacy of various Mannich bases found that those containing the piperazine group exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Research has suggested that derivatives with piperazine can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating depression and anxiety disorders .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its complex structure which includes:
- A purine core
- An ethoxyethyl side chain
- A piperazine moiety substituted with a fluorophenyl group
These structural features contribute to its biological activity and potential therapeutic uses.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against murine leukemia cells and human breast cancer cells in vitro. The mechanism of action is believed to involve the inhibition of key signaling pathways essential for tumor growth.
Dopamine Receptor Modulation
The compound has been studied for its effects on dopamine D2 receptors, which are critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. It acts as a ligand that can modulate receptor activity, potentially leading to therapeutic benefits in managing these conditions.
Case Study: Dopamine D2 Receptor Ligands
A comparative analysis of various piperazine derivatives indicated that modifications on the piperazine ring significantly enhance binding affinity to dopamine receptors. The presence of the fluorophenyl group in this compound is hypothesized to optimize receptor interaction.
Neuropharmacological Effects
In addition to its antitumor properties, the compound has been evaluated for neuropharmacological effects. Studies suggest that it may possess anxiolytic and antidepressant activities due to its interaction with neurotransmitter systems.
| Effect | Experimental Model | Outcome |
|---|---|---|
| Anxiolytic | Rodent models | Significant reduction in anxiety-like behavior |
| Antidepressant | Forced swim test | Increased time spent in active swimming (indicative of reduced despair) |
Potential as an Antiviral Agent
Emerging research indicates that purine derivatives may exhibit antiviral properties. The compound's structure allows for interaction with viral enzymes, potentially inhibiting viral replication. Preliminary studies have focused on its efficacy against RNA viruses.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Analogs
*Molecular weights calculated from molecular formulas in cited evidence.
Pharmacological and Functional Insights
- Antiarrhythmic Activity: Compound 2 () and its 8-morpholin-ethylamino analog (Compound 15) demonstrated potent antiarrhythmic effects (LD₅₀/ED₅₀ = 54.9–55.0), suggesting that piperazinylmethyl substitutions enhance cardiovascular activity .
- Hypotensive Effects: 8-Benzylamino and 8-(pyridin-2-yl-methylamino) derivatives () exhibited hypotensive activity, indicating that bulky substituents at position 8 may influence blood pressure regulation .
- Receptor Affinity: Fluorophenyl-substituted piperazines (e.g., , target compound) are hypothesized to improve α₁/α₂-adrenoreceptor selectivity due to fluorine’s electronic effects .
Physicochemical Properties
- Electrochemical Behavior : While the target compound’s electrochemical data are unavailable, analogs like theophylline and caffeine exhibit pH-dependent oxidation peaks (pH 6–9) on glassy carbon electrodes, suggesting similar redox sensitivity for purine-2,6-diones .
- Synthetic Routes: Standard procedures involve alkylation of 8-thioxo-purine intermediates with halogenated phenacyl/phenoxyethyl reagents (e.g., ), adaptable to the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
